(1S,5R)-2-Oxabicyclo[3.2.1]octan-3-one
Description
Properties
CAS No. |
1004-20-2 |
|---|---|
Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
(1S,5R)-2-oxabicyclo[3.2.1]octan-3-one |
InChI |
InChI=1S/C7H10O2/c8-7-4-5-1-2-6(3-5)9-7/h5-6H,1-4H2/t5-,6+/m1/s1 |
InChI Key |
JCYLVLDCMAUAKJ-RITPCOANSA-N |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1CC(=O)O2 |
Canonical SMILES |
C1CC2CC1CC(=O)O2 |
Origin of Product |
United States |
Preparation Methods
Samarium(II) Iodide-Mediated Reduction of Lactones
A pivotal method for accessing derivatives of (1S,5R)-2-oxabicyclo[3.2.1]octan-3-one involves the use of samarium(II) iodide (SmI₂) as a single-electron transfer reductant. In a representative procedure, rac-(1S,5R)-2-oxabicyclo[3.2.1]octan-3-one undergoes reduction with SmI₂ (1.12 mmol) in the presence of water (9.0 mmol) and triethylamine (9.0 mmol) at room temperature for 3 hours, yielding (3S)-3-(2-hydroxyethyl)cyclopentanol in 93% yield. This reaction proceeds via cleavage of the lactone ring, followed by reductive coupling to form the diol product. The stereochemical integrity of the starting lactone is preserved, highlighting SmI₂’s compatibility with sensitive stereocenters.
Critical parameters include the stoichiometric excess of SmI₂ (4.5 equiv) and the use of water as a proton source to quench intermediate ketyl radicals. The method’s utility is demonstrated in the synthesis of structurally diverse diols from bicyclic lactones, though the direct formation of the parent lactone requires subsequent oxidation steps.
Enantioselective Synthesis via Baeyer-Villiger Oxidation
The 2,7-dioxabicyclo[3.2.1]octan-3-one framework, a close analog, has been synthesized enantioselectively using Baeyer-Villiger oxidation as a key step. Starting from a substituted cyclohexenone, epoxidation and subsequent acid-catalyzed cyclization yield a bicyclic intermediate. Treatment with a peracid induces Baeyer-Villiger oxidation, introducing an oxygen atom and forming the lactone ring. For example, oxidation of 4,6-diacetoxy-2,7-dioxabicyclo[3.2.1]octan-3-one precursors with meta-chloroperbenzoic acid (mCPBA) achieves regioselective lactone formation.
While this approach primarily targets 2,7-dioxabicyclo systems, modifications to the starting material’s substitution pattern could enable access to the 2-oxabicyclo[3.2.1]octan-3-one scaffold. Yields for analogous systems range from 82–92%, with stereocontrol dictated by the chiral centers in the cyclohexenone precursor.
Microbial Bioreduction and Lactonization
A stereoselective route to related bicyclic lactones involves microbial bioreduction followed by chemical lactonization. In the synthesis of (−)-(1S,5R)-2-oxabicyclo[3.3.1]nonan-3-one, racemic diethyl 2-(3-oxocyclohexyl)malonate undergoes enzymatic reduction using Absidia coerulea AM 93, achieving 98–99% enantiomeric excess (ee). The resulting hydroxydiester is subjected to acid-catalyzed lactonization, forming the bicyclic lactone with retention of configuration.
Adapting this method to the [3.2.1] system would require tailoring the malonate substrate to favor six-membered ring formation. Key challenges include optimizing the microbial strain for the desired stereochemistry and ensuring efficient cyclization without epimerization.
Cyclization of Epoxy Ketones
Patent literature discloses methods for synthesizing 2-oxabicyclo[3.2.1]octan-3-ones via epoxy ketone cyclization. While full experimental details are proprietary, the general strategy involves epoxidizing a cyclic enone, followed by acid- or base-mediated ring-opening and lactonization. For instance, treatment of a suitably substituted epoxycyclohexanone with Lewis acids (e.g., BF₃·OEt₂) could induce transannular cyclization to form the bicyclic lactone.
This approach’s success hinges on the epoxy ketone’s conformation, which must preorganize for nucleophilic attack by the carbonyl oxygen. Stereochemical outcomes depend on the epoxide’s geometry and the cyclization conditions.
Comparative Analysis of Synthetic Routes
The table below summarizes key parameters for the aforementioned methods:
Chemical Reactions Analysis
Types of Reactions
(1S,5R)-2-Oxabicyclo[3.2.1]octan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the oxygen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or esters, while reduction typically produces alcohols.
Scientific Research Applications
(1S,5R)-2-Oxabicyclo[3.2.1]octan-3-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of (1S,5R)-2-Oxabicyclo[3.2.1]octan-3-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved often include binding to active sites or altering the conformation of target proteins, thereby modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Bridging Heteroatoms and Ring Systems
The table below compares (1S,5R)-2-Oxabicyclo[3.2.1]octan-3-one with compounds differing in bridging atoms (O, N, or none) and ring sizes:
Key Observations :
- Oxygen vs. Nitrogen Bridges : The oxygen bridge in the target compound enhances polarity and hydrogen-bonding capacity compared to nitrogen-containing analogs like 8-azabicyclo derivatives, which exhibit basicity (pKa ~9.15) due to the amine group .
- Ring Size Differences : 2-Oxabicyclo[2.2.2]octan-3-one (bridged [2.2.2] system) exhibits higher ring strain, leading to lower thermal stability and distinct reactivity in ring-opening reactions compared to the [3.2.1] system .
Functional Group Modifications
Substituent Effects
- Hydroxymethyl and Formyl Derivatives : Compounds like 7-hydroxymethyl-1,2α,4α-trimethyl-8-oxabicyclo[3.2.1]octan-3-one (13) and its formyl analog (14) show altered phytogrowth properties due to increased hydrogen-bonding and electrophilicity .
Stereochemical Variations
- (1S,5R) vs. (1R,5S) Isomers : The stereochemistry significantly impacts biological activity. For example, (1S,5R)-8-azabicyclo[3.2.1]octan-3-one derivatives are preferred in tropane alkaloid synthesis due to their compatibility with enzymatic systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
